1,2,3-Pentanetriol chemical structure and properties
1,2,3-Pentanetriol chemical structure and properties
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of 1,2,3-pentanetriol. Due to the limited availability of experimental data for this specific isomer in public literature, this document combines confirmed structural information with computed properties and generalized experimental protocols relevant to vicinal triols. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this polyol.
Introduction
1,2,3-Pentanetriol, a member of the vicinal triol family, is a five-carbon polyol with hydroxyl groups on the first three consecutive carbon atoms. While its isomers, such as 1,2,5-pentanetriol and 1,3,5-pentanetriol, have documented applications and properties, 1,2,3-pentanetriol is less characterized in scientific literature. This guide synthesizes the available information on its structure and provides a framework for its synthesis and analysis based on established chemical principles for analogous compounds.
Chemical Structure and Identifiers
The fundamental structure of 1,2,3-pentanetriol consists of a pentane backbone with hydroxyl substitutions at the C1, C2, and C3 positions. This arrangement includes two chiral centers (C2 and C3), leading to the possibility of multiple stereoisomers.
Caption: 2D representation of 1,2,3-Pentanetriol's carbon backbone.
Table 1: Chemical Identifiers for 1,2,3-Pentanetriol
| Identifier | Value | Source |
| IUPAC Name | pentane-1,2,3-triol | [1] |
| CAS Number | 5371-48-2 | [2] |
| Molecular Formula | C₅H₁₂O₃ | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| Canonical SMILES | CCC(C(CO)O)O | [2] |
| InChI | InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3 | [1] |
| InChIKey | AALKGALVYCZETF-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
Table 2: Predicted Physical and Chemical Properties of 1,2,3-Pentanetriol
| Property | Predicted Value | Source |
| XLogP3-AA | -0.8 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 55.6 | [2] |
| Topological Polar Surface Area | 60.7 Ų | [3] |
| Monoisotopic Mass | 120.078644241 Da | [2] |
Synthesis and Characterization
While a specific, validated synthesis protocol for 1,2,3-pentanetriol is not documented in readily accessible literature, a general and plausible route would involve the stereoselective dihydroxylation of a corresponding unsaturated precursor, such as 1-penten-3-ol, or the osmylation of 1-pentene followed by oxidation.
Conceptual Synthesis Protocol: Dihydroxylation of 1-Penten-3-ol
This conceptual protocol outlines a potential method for synthesizing 1,2,3-pentanetriol.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 1-penten-3-ol, in a suitable solvent system such as a mixture of t-butanol and water.
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Reagent Addition: Cool the solution in an ice bath. Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO).
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Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining OsO₄.
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Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
Caption: Conceptual workflow for the synthesis of 1,2,3-pentanetriol.
Analytical Characterization Workflow
The structural confirmation of synthesized 1,2,3-pentanetriol would require a suite of standard analytical techniques.
